Potassium permanganate on silica gel

Description

Evolution of Solid-Supported Reagents in Modern Chemical Synthesis

The concept of immobilizing a chemical entity on a solid matrix to simplify synthetic procedures dates back to the 1960s with the pioneering work of Robert Bruce Merrifield on solid-phase peptide synthesis (SPPS). combichemistry.comwikipedia.orgresearchgate.net Merrifield's innovation, for which he was awarded the 1984 Nobel Prize in Chemistry, involved anchoring an amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. combichemistry.comwikipedia.org This approach revolutionized peptide synthesis by allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing of the resin support. wikipedia.orgdurham.ac.uk

This foundational concept rapidly expanded beyond peptide and oligonucleotide synthesis into the broader field of organic chemistry. combichemistry.comwikipedia.org The rise of combinatorial chemistry in the late 20th century further fueled the development of solid-supported reagents and catalysts. combichemistry.comdurham.ac.uk This strategy combines the practical advantages of solid-phase synthesis—such as ease of product isolation and the ability to use excess reagents—with the versatility of solution-phase chemistry, where reaction progress can be easily monitored. durham.ac.uk Today, a wide array of reagents, catalysts, and scavengers are immobilized on various supports, including polymers and inorganic materials like silica (B1680970), to facilitate multi-step organic synthesis and the generation of chemical libraries. durham.ac.ukiosrjournals.org

Significance of Potassium Permanganate (B83412) as a Versatile Oxidant in Chemical Transformations

Potassium permanganate (KMnO4) is a powerful, inexpensive, and widely available oxidizing agent with a long history in organic synthesis. taylorandfrancis.comlibretexts.org Its versatility stems from its ability to oxidize a vast range of organic functional groups. libretexts.org Depending on the reaction conditions (pH, temperature, solvent), it can convert alkenes and alkynes to diols or cleave them to form carboxylic acids; oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones; and transform aldehydes into carboxylic acids. libretexts.orgwikipedia.org Furthermore, it can oxidize alkyl groups on aromatic rings to carboxylic acids. libretexts.orgwikipedia.org

From a green chemistry perspective, potassium permanganate is considered an environmentally friendly oxidant. researchgate.netresearchgate.net A key reason is that its primary reduction by-product, manganese dioxide (MnO2), can be recycled and re-oxidized back to permanganate, creating a sustainable and economical process. taylorandfrancis.comresearchgate.net Its strong oxidizing power, coupled with its classification as a green reagent, makes it a principal chemical in both laboratory-scale synthesis and large-scale industrial applications, including water treatment and the synthesis of various organic compounds. taylorandfrancis.comwikipedia.orgcapremediation.com

Rationale for Silica Gel as a Support Medium for Permanganate Systems

The choice of a solid support is crucial for the efficacy of a supported reagent. Silica gel (SiO2) is a highly favored support material in catalysis and organic synthesis for several key reasons. growingscience.com It is an amorphous and porous form of silicon dioxide, characterized by a high specific surface area. streampeak.com.sg This large surface area provides numerous sites for the reagent to be dispersed, maximizing its availability for reaction. growingscience.com

Other advantageous properties of silica gel include:

Chemical Inertness: Silica gel is generally unreactive under a wide range of reaction conditions, preventing interference with the desired chemical transformation. streampeak.com.sgstreampeak.com.sg

Thermal Stability: It can withstand high temperatures, making it suitable for reactions that require heating. growingscience.com

Porosity: The porous structure allows for the controlled diffusion of reactants to the active sites and products away from them. nih.gov

Low Cost: Silica gel is an inexpensive and readily available material. growingscience.com

When potassium permanganate is adsorbed onto silica gel, its reactivity can be moderated, often leading to enhanced selectivity. nveo.org The solid support helps to prevent over-oxidation, a common issue with KMnO4 in solution. tandfonline.com For example, the oxidation of primary alcohols can be stopped at the aldehyde stage, rather than proceeding to the carboxylic acid. tandfonline.comresearchgate.net The heterogeneous nature of the KMnO4/SiO2 system also greatly simplifies work-up; the product is easily separated from the spent reagent and support by simple filtration. growingscience.com

Overview of Research Directions for Potassium Permanganate on Silica Gel

Current research on potassium permanganate supported on silica gel is largely driven by the principles of green chemistry, focusing on developing highly selective, efficient, and environmentally friendly oxidative processes. A significant area of investigation is the use of this reagent in solvent-free conditions. tandfonline.comresearchgate.net Performing reactions without organic solvents reduces waste, cost, and environmental impact. researchgate.net

Studies have demonstrated that KMnO4 on silica gel is a highly effective reagent for the selective oxidation of alcohols to their corresponding aldehydes and ketones at room temperature under solvent-free conditions, achieving high yields in short reaction times. tandfonline.comresearchgate.net This method presents a milder and more ecologically sound alternative to traditional oxidation procedures. tandfonline.com

Beyond selective oxidation, research has explored other applications:

Oxidative Deprotection: The reagent has been used for the cleavage of protective groups such as trimethylsilyl (B98337) and tetrahydropyranyl ethers to regenerate carbonyl compounds. nveo.org

Environmental Remediation: Injectable slow-release permanganate gels, formed by mixing aqueous KMnO4 with fumed silica, are being investigated for the in-situ chemical oxidation of chlorinated solvents in contaminated groundwater. nih.govresearchgate.net The silica matrix allows for a sustained, long-lasting release of the oxidant into the subsurface. nih.gov

Ethylene (B1197577) Scavenging: In food packaging, KMnO4 supported on silica-alumina has been developed as an effective scavenger for ethylene gas, which helps to delay ripening and extend the shelf life of fruits and vegetables. acs.org

These research avenues highlight the ongoing efforts to harness the power of this supported reagent for cleaner chemical synthesis and innovative environmental technologies.

Research Findings: Oxidation of Alcohols

This compound has proven to be a highly efficient system for the selective oxidation of various alcohols into their corresponding carbonyl compounds. Research conducted under solvent-free conditions at room temperature demonstrates the reagent's effectiveness, with reactions typically completing within an hour. tandfonline.com

The following interactive table summarizes the results from the oxidation of several primary and secondary alcohols using KMnO4/SiO2. Users can sort the data by substrate, product, reaction time, or yield to analyze the findings.

Data sourced from Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 2006. tandfonline.com

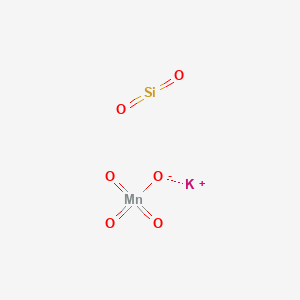

Properties

Molecular Formula |

KMnO6Si |

|---|---|

Molecular Weight |

218.12 g/mol |

IUPAC Name |

potassium;dioxosilane;permanganate |

InChI |

InChI=1S/K.Mn.O2Si.4O/c;;1-3-2;;;;/q+1;;;;;;-1 |

InChI Key |

LVQHSPJXYOHWRI-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.O=[Si]=O.[K+] |

Origin of Product |

United States |

Synthesis and Immobilization Methodologies of Potassium Permanganate on Silica Gel

Preparation Techniques for Incorporating Potassium Permanganate (B83412) onto Silica (B1680970) Gel

Several techniques are employed to load potassium permanganate onto silica gel, including wet impregnation, solvent evaporation, solvent-free solid-state grinding, and the formation of colloidal gels. These methods influence the dispersion, stability, and reactivity of the final composite material.

Wet Impregnation and Solvent Evaporation Methods

Wet impregnation is a widely used and straightforward method for preparing potassium permanganate on silica gel. mdpi.com The process involves dissolving potassium permanganate in a suitable solvent, typically water, and then adding the silica gel support to this solution. The mixture is agitated to ensure uniform distribution of the permanganate solution throughout the porous structure of the silica gel. Following impregnation, the solvent is removed by evaporation, often under reduced pressure or gentle heating, leaving the potassium permanganate deposited on the silica surface.

This technique is valued for its simplicity and cost-effectiveness. The concentration of the potassium permanganate solution and the immersion time are critical parameters that can be adjusted to control the loading of the oxidant on the support. For instance, studies have shown the successful loading of KMnO4 on amorphous silica–alumina (B75360) using the impregnation method, with the crystalline phase of KMnO4 becoming more apparent at higher loadings. acs.org

Solvent-Free Solid-State Grinding Methodologies

In an effort to develop more environmentally benign synthetic methods, solvent-free solid-state grinding has emerged as an alternative for the preparation of supported reagents. This mechanochemical approach involves the direct grinding of potassium permanganate and silica gel together in a mortar and pestle or a ball mill. The mechanical energy applied during grinding facilitates the dispersion of the potassium permanganate onto the surface of the silica gel.

This method avoids the use of solvents, which reduces waste and potential environmental impact. The resulting solid-supported reagent is often a finely ground powder with an intimate mixture of the oxidant and the support. Research has demonstrated the effectiveness of this solvent-free approach for various organic oxidations. kaliganjgovtcollege.ac.in For example, wet silica-supported potassium permanganate prepared under solid-state conditions has been used efficiently for the conversion of semicarbazones and phenylhydrazones to their corresponding carbonyl compounds. nih.gov

Formation of Colloidal Silica-Permanganate Gels

A more specialized technique involves the formation of colloidal silica-permanganate gels. This method is particularly relevant for applications requiring a slow-release formulation of the oxidant. The process typically begins with a colloidal silica solution, which consists of nanoparticles of amorphous silicon dioxide dispersed in a liquid. researchgate.net Potassium permanganate is then introduced into this colloidal suspension.

The gelation process can be initiated by adjusting parameters such as pH or the concentration of the components. For example, the addition of potassium permanganate granules can induce the gelation of colloidal silica. researchgate.net The resulting gel is a three-dimensional network of silica particles entrapping the potassium permanganate within its structure. These gels can be designed to have delayed gelation characteristics, with lag times ranging from minutes to hours. researchgate.net This property is particularly useful in applications like groundwater remediation, where a controlled and sustained release of the oxidant is desired. nih.govnih.gov The release of permanganate from these gels has been observed to last for extended periods, significantly longer than from an aqueous solution. nih.gov

Optimization of Loading Parameters and Material Ratios

The effectiveness of this compound as an oxidizing agent is highly dependent on the preparation parameters. Optimizing factors such as the type of silica gel, its mesh size, and the concentration of potassium permanganate is crucial for achieving desired reactivity and efficiency.

Influence of Silica Gel Type and Mesh Size

Silica gel is an amorphous and porous form of silicon dioxide, and its physical properties can vary significantly. polimi.it The type of silica gel, characterized by its surface area, pore volume, and pore diameter, plays a significant role in the loading and reactivity of the supported permanganate. A larger surface area generally allows for a higher dispersion of the oxidant, which can lead to increased reactivity.

The mesh size, or particle size, of the silica gel also influences the reaction. Finer particles (higher mesh number) provide a larger external surface area, which can facilitate faster reactions. However, the choice of mesh size may also depend on the specific application and the method of product separation. For instance, in column chromatography applications, a specific range of particle sizes (e.g., 40-63 µm) is often used. arkat-usa.org

Effect of Potassium Permanganate Concentration and Stoichiometry

The concentration of the potassium permanganate solution used during impregnation directly affects the amount of oxidant loaded onto the silica gel. Higher concentrations generally lead to higher loadings, but there is often an optimal range. Excessive loading can lead to the formation of bulk potassium permanganate crystals on the surface, which may not be as reactive as a highly dispersed layer.

The stoichiometry, or the molar ratio of potassium permanganate to the substrate in a chemical reaction, is a critical parameter that must be carefully controlled to achieve the desired transformation. The required stoichiometry can vary depending on the specific oxidation reaction being performed. For example, in the oxidation of alcohols, the molar ratio of oxidant to substrate will determine whether the reaction proceeds to the aldehyde/ketone or is over-oxidized. Careful optimization of the permanganate concentration on the silica gel allows for better control over the stoichiometry of the reaction, leading to higher yields and selectivity. researchgate.net

Research into slow-release permanganate gels has shown that both the potassium permanganate and colloidal silica content constrain the gelation and release duration. researchgate.net Specifically, decreasing the KMnO4 concentration can increase the gelation lag time, allowing for better control over the release of the oxidant. nih.gov

Interactive Data Table: Effect of KMnO₄ Concentration on Gelation Lag Time

| KMnO₄ Concentration (g/L) | Gelation Lag Time |

| 25 | 0.5 hours |

| 23 | 3 hours |

| 22.9 | 6 hours |

| 8 | 13 days |

This table illustrates how decreasing the concentration of potassium permanganate in a colloidal silica gel formulation can significantly extend the time it takes for the gel to form. nih.gov

Impact of Water Content on Reagent Efficacy (e.g., Wet vs. Dry Silica Gel)

The efficacy of silica gel-supported potassium permanganate as an oxidizing agent is significantly influenced by the water content of the support material. While dry, or anhydrous, conditions are often standard for many chemical reactions, specific applications involving solid-supported permanganate demonstrate the necessity and efficacy of using "wet" silica gel. The presence of water, in controlled amounts, can be crucial for the reagent's performance in certain solid-state reactions.

Research has shown that wet silica-supported potassium permanganate is an inexpensive and efficient reagent for the conversion of semicarbazones and phenylhydrazones to their corresponding carbonyl compounds under solid-state conditions. nih.gov In these solvent-free reactions, the silica gel is not used as a drying agent but as a support where the presence of water is essential for the reaction to proceed effectively. The water likely facilitates the mobility of the reactants on the solid surface, enabling the necessary interaction between the permanganate ions and the substrate.

Similarly, a heterogeneous system composed of silica sulfuric acid, potassium permanganate, and wet SiO2 has been developed for the efficient oxidation of alcohols. researchgate.net This method highlights a synergistic effect where the hydrated support plays a key role in the oxidation process under mild and heterogeneous conditions. The precise role of water in these systems is complex; it can influence the crystalline structure of the permanganate on the support, affect the substrate's adsorption onto the silica surface, and mediate the transfer of the oxidizing species.

The deliberate use of wet silica gel contrasts with the conventional application of silica gel as a desiccant. agmcontainer.comcanada.ca It underscores that for this specific class of heterogeneous reactions, optimizing the water content on the support is a critical parameter for achieving high reactivity and product yields.

| Substrate | Product | Conditions | Reference |

|---|---|---|---|

| Semicarbazones | Carbonyl Compounds | Solid-state | nih.gov |

| Phenylhydrazones | Carbonyl Compounds | Solid-state | nih.gov |

| Alcohols | Carbonyl Compounds | Heterogeneous (with Silica Sulfuric Acid) | researchgate.net |

Comparative Analysis of Diverse Support Materials for Potassium Permanganate

The reactivity, selectivity, and applicability of potassium permanganate as an oxidant can be significantly modified by adsorbing it onto various solid supports. The choice of support material is critical as it influences the reagent's properties and dictates its suitability for specific chemical transformations.

Alumina-Supported Potassium Permanganate Systems

Potassium permanganate supported on alumina is a widely utilized heterogeneous oxidizing agent, noted for its efficiency in solvent-free conditions. nveo.orgnveo.org This system has proven effective for a range of oxidative transformations, including the conversion of urazoles to triazolinediones and the dehydrogenation of 2-imidazolines to their corresponding imidazoles. nveo.orgkaliganjgovtcollege.ac.in The alumina support modifies the oxidizing power of the permanganate, often leading to enhanced selectivity and reactivity, which allows for shorter reaction times and simpler work-up procedures compared to homogeneous reactions. nveo.org Alumina-supported permanganate is also effective in the oxidation of sulfides to sulfoxides and alcohols to aldehydes and ketones. nveo.orgkaliganjgovtcollege.ac.in The preparation of this reagent is straightforward, typically involving the impregnation of alumina with an aqueous solution of potassium permanganate followed by drying.

Graphite-Adsorbed Potassium Permanganate Systems

Graphite (B72142) has been employed as a support for potassium permanganate to create a selective oxidizing agent. This system is particularly useful for the oxidation of primary alcohols to their corresponding aldehydes under solvent-free conditions with simple shaking. researchgate.net The interaction between the graphite surface and the permanganate ions is thought to temper the reactivity of the oxidant, thereby preventing over-oxidation to carboxylic acids, which can be a common side reaction with aqueous permanganate. This method presents an ecologically considerate alternative, minimizing waste and avoiding the use of volatile organic solvents. researchgate.net

Molecular Sieves and Zeolite-Based Permanganate Composites

Zeolites and other molecular sieves serve as effective supports for potassium permanganate, creating composite materials with unique catalytic properties. nveo.orglookchem.com Zeolite-supported permanganate has been reported as an efficient catalyst for the selective oxidation of various organic compounds, including enamines, alkylarenes, and unsaturated alcohols. lookchem.com The well-defined pore structure of zeolites can impart shape selectivity to the oxidation process, potentially allowing for discrimination between substrates of different sizes and shapes. nih.govbohrium.com Furthermore, permanganate-impregnated zeolites are used in filtration and purification applications, where the zeolite acts as a molecular sieve to trap contaminants which are then oxidized by the permanganate. google.com However, a practical challenge with these supports is the difficulty in separating the manganese dioxide byproduct from the zeolite framework after the reaction, which can complicate recycling efforts. lookchem.com

Other Inorganic and Polymer Support Matrixes

Beyond the common supports, potassium permanganate has been immobilized on various other inorganic and polymeric matrices to tailor its reactivity and facilitate its use.

Kieselguhr (Diatomaceous Earth): This siliceous material has been used as a support for potassium permanganate in the oxidation of alcohols to carbonyl compounds. researchgate.netfabervanderende.com Kieselguhr provides a high surface area for the dispersion of the oxidant.

Polymer Supports: Polymeric resins have been used to immobilize permanganate ions. Polymer-supported permanganate is an example of an immobilized oxidant that can be used in multi-step organic synthesis. cam.ac.uk The primary advantage of using a polymer support is the simplified work-up; the reagent can be easily removed from the reaction mixture by simple filtration, which is particularly beneficial in flow-chemistry systems and automated synthesis. cam.ac.uk

Manganese Dioxide: In a unique application, potassium permanganate can be supported on manganese dioxide itself. This combination has been shown to be effective for the oxidation of arenes, alcohols, and sulfides under heterogeneous or solvent-free conditions, with ultrasonic irradiation sometimes used to accelerate the reactions. organic-chemistry.org A significant advantage of this system is the potential for recycling the manganese dioxide residue back to permanganate. organic-chemistry.org

Polymer Encapsulation: For applications such as environmental remediation, potassium permanganate has been encapsulated within various polymers. researchgate.net This method creates microcapsules with slow-release properties, allowing for the controlled and sustained delivery of the oxidant over extended periods, ranging from days to months. researchgate.net

| Support Material | Typical Substrates | Key Advantages | Key Disadvantages | Reference(s) |

|---|---|---|---|---|

| Alumina | Urazoles, 2-imidazolines, sulfides, alcohols | Efficient under solvent-free conditions, simple work-up | Separation of MnO2 can be difficult | nveo.org, nveo.org, kaliganjgovtcollege.ac.in |

| Graphite | Primary alcohols | High selectivity for aldehydes, avoids over-oxidation | Lower reactivity than unsupported KMnO4 | researchgate.net |

| Zeolites / Molecular Sieves | Enamines, alkylarenes, unsaturated alcohols | Potential for shape selectivity, useful in filtration | Difficult to recycle due to MnO2 retention in pores | lookchem.com, google.com |

| Polymers | Alcohols | Simplified product isolation via filtration | Can have lower loading capacity | cam.ac.uk |

| Kieselguhr | Alcohols | High surface area | - | researchgate.net |

Physicochemical Characterization of Potassium Permanganate on Silica Gel Composites

Spectroscopic Elucidation of Supported Permanganate (B83412) Species

Spectroscopic methods are pivotal in identifying the chemical nature, oxidation state, and structural arrangement of potassium permanganate when immobilized on a silica (B1680970) gel support.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the chemical bonds within the composite material. The analysis of an FTIR spectrum for potassium permanganate on silica gel involves identifying the characteristic vibrational bands of both the silica support and the permanganate species.

The silica gel support typically exhibits several distinct absorption bands. researchgate.netsemanticscholar.org A broad, strong band is observed in the region of 1050-1200 cm⁻¹, which is attributed to the asymmetric stretching vibrations of the Si-O-Si siloxane network. researchgate.netscielo.br Other significant peaks for silica include a band around 800 cm⁻¹ (symmetric Si-O-Si stretching) and 460 cm⁻¹ (Si-O-Si bending). researchgate.net A broad absorption between 3000 and 3600 cm⁻¹ corresponds to the stretching vibrations of surface silanol (B1196071) groups (Si-OH) and adsorbed water. researchgate.net

When potassium permanganate is loaded onto the silica, new peaks characteristic of the permanganate ion (MnO₄⁻) are expected to appear. The permanganate ion, with its tetrahedral geometry, has a strong, characteristic asymmetric stretching vibration (ν₃) that typically appears in the 900-910 cm⁻¹ region. The interaction between the permanganate and the silica surface may cause shifts in the positions of the Si-O-Si and Si-OH bands, indicating a chemical interaction or bonding between the support and the active species. A reduction in the intensity of the Si-OH band might suggest that these surface groups are interaction sites for the potassium permanganate.

Table 1: Typical FTIR Absorption Bands for Silica Gel and Potassium Permanganate

| Wavenumber (cm⁻¹) | Assignment | Component |

|---|---|---|

| ~3400 (broad) | O-H stretching (silanol groups & adsorbed water) | Silica Gel |

| ~1630 | H-O-H bending (adsorbed water) | Silica Gel |

| ~1100 (strong, broad) | Asymmetric Si-O-Si stretching | Silica Gel |

| ~905 | Asymmetric Mn-O stretching (ν₃) | Permanganate Ion |

| ~800 | Symmetric Si-O-Si stretching | Silica Gel |

X-ray Diffraction (XRD) is employed to distinguish between crystalline and amorphous materials and to identify the specific crystalline phases present. In the context of this compound, XRD analysis provides insight into the physical state of both the support and the supported compound.

Silica gel is inherently amorphous, meaning it lacks long-range atomic order. riverpublishers.comuns.ac.id Consequently, its XRD pattern does not show sharp, well-defined peaks but rather a very broad diffraction halo, typically centered around a 2θ angle of 20-25°. riverpublishers.comresearchgate.net This broad peak is a hallmark of amorphous silica. uns.ac.id

In contrast, pure potassium permanganate is a crystalline solid. researchgate.net Its XRD pattern displays a series of sharp, intense diffraction peaks corresponding to its orthorhombic crystal structure. researchgate.net When potassium permanganate is supported on silica gel, the resulting XRD pattern is a superposition of the patterns of its components. If the permanganate is well-dispersed on the silica surface as a very thin layer or as amorphous clusters, its characteristic crystalline peaks may be absent, and only the broad halo of the silica support will be observed. However, if the potassium permanganate exists as distinct crystallites on the surface, its sharp diffraction peaks will be superimposed on the amorphous signal of the silica. The intensity of these peaks can provide a qualitative measure of the amount of crystalline permanganate present.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface. For this compound, XPS is the definitive method for confirming that manganese is present in its highest +7 oxidation state (Mn(VII)).

The analysis focuses on the core-level electron spectra of manganese, particularly the Mn 2p and Mn 3s regions. The binding energy of the Mn 2p₃/₂ peak is sensitive to the oxidation state. For permanganates, the Mn 2p₃/₂ binding energy is expected at a relatively high value, distinguishing it from lower oxidation states such as Mn(IV) in MnO₂, Mn(III) in Mn₂O₃, or Mn(II) in MnO. xpsfitting.com

A more definitive method for oxidation state determination involves the Mn 3s core level. nih.govthermofisher.com The Mn 3s peak exhibits multiplet splitting due to the coupling of the 3s electron with unpaired electrons in the 3d valence shell. The magnitude of the energy separation (ΔE) between the two multiplet components is highly diagnostic of the oxidation state. thermofisher.com Since Mn(VII) in the permanganate ion has a 3d⁰ electron configuration, it is not expected to show significant multiplet splitting. However, any reduction of the permanganate on the silica surface to species like Mn(IV) (3d³) or Mn(II) (3d⁵) would result in characteristic multiplet splitting values. For instance, the Mn 3s splitting is approximately 4.7 eV for Mn(IV) and 6.0 eV for Mn(II). thermofisher.com The absence of significant splitting in the Mn 3s spectrum would therefore be strong evidence for the presence of Mn(VII). nih.govresearchgate.net

Table 2: Representative XPS Data for Different Manganese Oxidation States

| Oxidation State | Compound Example | Mn 2p₃/₂ Binding Energy (eV) | Mn 3s Multiplet Splitting (ΔE in eV) |

|---|---|---|---|

| Mn(II) | MnO | ~641.0 | ~6.0 |

| Mn(III) | Mn₂O₃ | ~641.8 | ~5.3 |

| Mn(IV) | MnO₂ | ~642.4 | ~4.7 |

Note: Binding energies can vary slightly depending on instrument calibration and chemical environment.

Microscopic and Surface Morphology Investigations

Understanding the physical form of the composite, including the particle shape, surface texture, and distribution of the active component, is achieved through microscopic and surface analysis techniques.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the composite material at high magnification. For silica gel, SEM images typically reveal porous particles with an irregular, granular surface. dergipark.org.trresearchgate.net When potassium permanganate is supported on the silica, SEM can show how the permanganate is distributed. It may appear as a fine, dispersed coating over the silica particles or as distinct, larger crystals deposited on the surface. The morphology can be influenced by the preparation method and loading level. At high concentrations, agglomerates of potassium permanganate crystals might be visible. researchgate.net

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) provides elemental analysis of the sample's surface. dergipark.org.tr An EDS spectrum of the composite would confirm the presence of the expected elements. Strong signals for Silicon (Si) and Oxygen (O) would originate from the silica gel support. researchgate.net The presence of Potassium (K) and Manganese (Mn) signals would confirm the successful loading of potassium permanganate. EDS mapping can be particularly useful, as it generates images showing the spatial distribution of each element across the surface, visually confirming whether the potassium permanganate is uniformly dispersed or concentrated in specific areas.

The effectiveness of silica gel as a support material is largely due to its high surface area and well-developed porous structure. These properties are typically characterized using nitrogen gas adsorption-desorption analysis at 77 K, with the data analyzed by the Brunauer-Emmett-Teller (BET) method for surface area and the Barrett-Joyner-Halenda (BJH) method for pore size distribution and pore volume.

Untreated silica gel generally possesses a high specific surface area, often in the range of 200 to 800 m²/g, and a significant pore volume. researchgate.netmdpi.com The pore size can be tailored during synthesis but is often in the mesoporous range (2-50 nm). When potassium permanganate is loaded onto the silica gel, it occupies space within the pores and on the surface. This invariably leads to a decrease in the specific surface area, total pore volume, and average pore diameter of the composite material compared to the bare silica support. The extent of this reduction is generally proportional to the amount of potassium permanganate loaded. This characterization is crucial as it indicates how the active material has altered the physical architecture of the support, which can influence its accessibility and reactivity.

Table 3: Illustrative Example of Porosity Changes in Silica Gel Upon KMnO₄ Loading

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Bare Silica Gel | 431 | 0.75 | 7.0 |

| 5% KMnO₄ on Silica Gel | 350 | 0.61 | 6.5 |

Note: These are representative values; actual data will vary based on the specific type of silica gel and the preparation method.

Rheological Properties and Stability of Permanganate-Silica Gels

The rheological characteristics and stability of this compound composites are critical parameters that influence their handling, application, and shelf life. These properties are intrinsically linked to the composition of the gel, including the concentration of potassium permanganate and silica, as well as external environmental factors.

Injectable slow-release permanganate gels (ISRPGs), which are formed by combining an aqueous potassium permanganate solution with fumed silica powders, exhibit notable rheological behaviors. nih.gov Research has shown that these gels possess shear-thinning characteristics. nih.gov This property results in a relatively low viscosity during mixing and injection, which facilitates their distribution in various applications. nih.gov The addition of potassium permanganate to aqueous silica suspensions has been found to increase the viscosity of the gel. researchgate.net All tested formulations of these suspensions demonstrated shear-thinning behavior before the gelation process began. researchgate.net This shear-thinning nature is advantageous as it reveals that the aggregates formed by particle interactions break down as the shear rate increases. researchgate.net

The stability of permanganate-silica gels is a significant factor in their practical use. The decomposition of potassium permanganate is a key aspect of this stability. Studies on the thermal decomposition of potassium permanganate have been conducted using methods such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA). rsc.org One idealized decomposition equation at 250°C in the air is given as: 10 KMnO₄ → 2.6₅ K₂MnO₄ + (2.3₅ K₂O, 7.3₅ MnO₂.₀₅) + 6 O₂. rsc.org Decomposition at higher temperatures (up to 540°C) or in a nitrogen atmosphere results in the same amount of potassium manganate (B1198562) but larger quantities of oxygen due to compositional changes in the 'K₄Mn₇O₁₆' phase. rsc.org

Furthermore, exposure to UV light can affect the stability of potassium permanganate. Irradiation with UV light has been observed to nearly double the rate of decomposition. researchgate.net At temperatures above 200°C, there is significant ionization of the permanganate ion even without UV exposure; however, UV light can optically excite some permanganate ions, leading to an internal electronic transition. researchgate.net

The following tables provide a summary of the rheological and stability data for these composites.

| Gelation | The process of forming a gel from a solution. | Gelation times can be manipulated by altering the potassium permanganate concentration, with times increasing as the concentration decreases. researchgate.net |

Table 2: Stability of this compound

| Factor | Influence on Stability | Detailed Findings |

|---|---|---|

| Thermal Decomposition | High temperatures lead to the breakdown of potassium permanganate. | Decomposition in air at 250°C yields potassium manganate, a mixed potassium-manganese oxide phase, and oxygen. rsc.org |

| UV Radiation | Exposure to UV light accelerates the decomposition process. | UV irradiation can nearly double the rate of potassium permanganate decomposition. researchgate.net |

| Atmospheric Conditions | The surrounding atmosphere affects the decomposition products. | Decomposition in nitrogen or at higher temperatures in air alters the amount of oxygen released. rsc.org |

Mechanistic Elucidation of Reactions Mediated by Potassium Permanganate on Silica Gel

Heterogeneous Reaction Mechanisms on the Silica (B1680970) Gel Surface

Reactions employing potassium permanganate (B83412) on silica gel are fundamentally heterogeneous, occurring at the interface between the solid oxidant and the substrate, which is often in a liquid phase or adsorbed onto the surface from a gaseous phase. The permanganate ions (MnO₄⁻) are adsorbed onto the vast surface area of the silica gel, which acts as a stationary support. nveo.orgnveo.org This adsorption is key to altering the oxidant's behavior.

The mechanism involves the interaction of the organic substrate with the immobilized permanganate ions. The silica surface, with its network of siloxane bridges (Si-O-Si) and surface silanol (B1196071) groups (Si-OH), provides active sites for the adsorption of both the permanganate and the substrate molecules. This co-adsorption facilitates the reaction by increasing the effective concentration of reactants on the surface and orienting them for optimal interaction. The reaction proceeds on the surface, and upon completion, the products can be easily separated from the solid reagent by filtration, simplifying the work-up procedure significantly. nveo.org

Role of the Support in Enhancing Reactivity and Selectivity

The silica gel support is not merely an inert carrier; it plays an active role in modulating the oxidizing power and selectivity of the permanganate ion. nveo.orgnveo.org One of the primary advantages of this system is the enhanced selectivity observed in many oxidations. For instance, in the oxidation of primary alcohols, KMnO₄/SiO₂ can selectively produce aldehydes in high yields, minimizing the over-oxidation to carboxylic acids that is common with aqueous permanganate solutions. researchgate.netreddit.com Similarly, secondary alcohols are efficiently converted to ketones. researchgate.net

This enhanced selectivity arises from several factors:

Modified Reactivity : Adsorption onto the silica surface tempers the aggressive oxidizing nature of the permanganate ion, making it a milder and more selective reagent. researchgate.net While permanganate in solution rapidly oxidizes alkenes, the supported reagent can show resistance to oxidizing certain alkenes, allowing for chemoselective transformations in multifunctional molecules. nveo.org

Increased Surface Area : Silica gel provides a high surface area, which maximizes the exposure of the adsorbed permanganate to the substrate, often leading to faster reaction rates compared to unsupported solid KMnO₄. researchgate.net

Simplified Product Isolation : The heterogeneous nature of the system allows for the straightforward removal of the oxidant and the manganese dioxide (MnO₂) byproduct by filtration, which can be a significant advantage over homogeneous reactions. nveo.org

The following table details the selective oxidation of various alcohols to their corresponding carbonyl compounds using potassium permanganate on silica gel under solvent-free conditions, highlighting the high yields and moderate reaction times.

| Substrate (Alcohol) | Product (Carbonyl Compound) | Time (min) | Yield (%) |

| Benzyl (B1604629) alcohol | Benzaldehyde | 30 | 98 |

| 1-Phenylethanol | Acetophenone | 45 | 96 |

| Cinnamyl alcohol | Cinnamaldehyde | 60 | 93 |

| Cyclohexanol | Cyclohexanone | 45 | 95 |

| 1-Octanol | Octanal | 60 | 94 |

| 2-Octanol | 2-Octanone | 50 | 95 |

This table is based on data presented in studies on the selective oxidation of alcohols. researchgate.net

Phase Transfer Catalysis in Supported Permanganate Oxidations

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases. In the context of permanganate oxidations, PTCs are employed to transfer the permanganate anion from an aqueous or solid phase into an organic phase where the substrate is dissolved. osti.gov Studies have shown that PTCs can significantly enhance the rate of permanganate oxidations of organic compounds like trichloroethylene (B50587) (TCE). osti.govdntb.gov.ua

The mechanism involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which undergoes ion exchange with the permanganate ion. The resulting lipophilic ion pair (e.g., [R₄N⁺][MnO₄⁻]) is soluble in the organic phase and can readily react with the substrate. osti.gov While much of the research has focused on liquid-liquid systems for environmental remediation, the principles are applicable to the solid-liquid interface of KMnO₄/SiO₂. The catalyst can facilitate the transport of the organic substrate from a bulk liquid phase to the active permanganate sites on the silica surface, or it may help to mobilize the permanganate ion at the micro-interface, thereby accelerating the reaction rate. The enhanced rate is attributed to the catalyzed permanganate oxidation occurring in the organic phase or at the phase boundary. osti.gov

Kinetic Studies and Reaction Rate Determination

The kinetics of reactions mediated by this compound are complex due to their heterogeneous nature. However, kinetic studies are essential for understanding the reaction mechanism and optimizing conditions. The "method of initial rates" is a common experimental approach to determine the rate law of a reaction, which mathematically describes the dependency of the reaction rate on the concentration of reactants. uri.eduuri.eduumass.edu

The general form of the rate law is: Rate = k[Substrate]ˣ[KMnO₄]ʸ

Where:

k is the rate constant.

[Substrate] and [KMnO₄] are the concentrations of the reactants.

x and y are the orders of the reaction with respect to each reactant, determined experimentally. umass.edu

For heterogeneous systems, the "concentration" of the supported permanganate relates to its surface coverage and the number of accessible active sites. Kinetic models such as the pseudo-first-order and pseudo-second-order models are often applied to analyze the data. researchgate.net For example, in the oxidation of ethylene (B1197577) using KMnO₄ on a solid support, the reaction rate was determined to be first-order with respect to both the substrate and the oxidant. researchgate.netnih.gov A study on the oxidation of aqueous perchloroethylene (PCE) by KMnO₄ also found the reaction to be first-order with respect to both reactants. nih.gov

| Kinetic Model | Description | Applicability |

| Pseudo-First-Order | Assumes the concentration of one reactant is constant, simplifying the rate law. Often used when one reactant is in large excess. | Applicable in early stages or under specific concentration conditions. ijsr.net |

| Pseudo-Second-Order | Assumes the rate-limiting step involves two reactant species. | Often provides a good fit for adsorption and surface reaction processes. researchgate.net |

| Michaelis-Menten | Describes enzyme kinetics but can be applied to some catalytic reactions involving the formation of an intermediate complex. | Used when evidence suggests the formation of a substrate-oxidant complex before the rate-determining step. ijsr.net |

This table summarizes kinetic models frequently used to analyze oxidation reactions.

Influence of Reaction Conditions (Temperature, Solvent-Free) on Mechanistic Pathways

Reaction conditions play a pivotal role in dictating the mechanistic pathway, efficiency, and selectivity of oxidations with KMnO₄/SiO₂.

Solvent-Free Conditions : Performing reactions without a solvent is a key aspect of green chemistry, reducing waste and simplifying procedures. researchgate.net For KMnO₄/SiO₂, solvent-free reactions are highly effective. nveo.org The absence of a solvent means the reaction occurs via direct contact between the substrate (often a liquid or a low-melting-point solid) and the supported oxidant. This often leads to enhanced reactivity and selectivity. nveo.orgnveo.org Product isolation is simplified to filtering the solid and washing it with a small amount of volatile solvent. researchgate.net

Temperature : Like most chemical reactions, the rate of oxidation with supported permanganate is generally temperature-dependent. uri.edu Increasing the temperature typically increases the reaction rate. For solid substrates in solvent-free conditions, heating the reaction mixture near or above the substrate's melting point can dramatically improve yields by increasing the mobility of the molecules and ensuring better contact with the oxidant. researchgate.net However, temperature must be carefully controlled, as excessive heat can lead to decreased selectivity and promote over-oxidation or decomposition of the desired product. libretexts.org In some complex reactions, higher temperatures have been observed to slow the reaction rate under specific circumstances. uri.edu

Proposed Pathways for Oxidative Transformations Induced by Supported Permanganate

The specific mechanistic pathway for oxidation by KMnO₄/SiO₂ depends on the functional group being transformed.

Oxidation of Alcohols : The oxidation of primary and secondary alcohols is proposed to proceed through the formation of a manganate (B1198562) ester intermediate on the silica surface. The alcohol's hydroxyl group attacks the manganese(VII) center. This is followed by the abstraction of the α-hydrogen in a rate-determining step, leading to the formation of the carbonyl compound and a reduced manganese species, likely manganese(V), which subsequently disproportionates to Mn(VII) and the final product, manganese(IV) oxide (MnO₂). libretexts.org The support's surface helps to stabilize the intermediates and prevent the over-oxidation of aldehydes to carboxylic acids. reddit.com

Oxidation of Alkenes : The reaction of permanganate with alkenes is a classic transformation. On the silica gel support, under mild and controlled conditions, the reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov The permanganate ion adds across the double bond to form a cyclic manganate(V) diester intermediate. libretexts.org This intermediate can then be hydrolyzed to yield a syn-diol (a vicinal diol where both hydroxyl groups are on the same side of the original double bond). youtube.com The use of a solid support can provide better control over this process, preventing the subsequent oxidative cleavage of the diol, which is common under harsher, homogeneous conditions (hot, acidic, or basic KMnO₄). nveo.orgyoutube.com

In some cases, the silica gel itself can mediate oxidative pathways, such as the epoxidation of prenyl motifs, which highlights the active role the support surface can play in guiding reaction mechanisms. nih.gov

Applications of Potassium Permanganate on Silica Gel in Advanced Organic Synthesis

Selective Oxidation of Alcohols to Carbonyl Compounds

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. Potassium permanganate (B83412) on silica (B1680970) gel provides a reliable method for these conversions, often with high yields and selectivity, particularly under solvent-free conditions which align with the principles of green chemistry.

Conversion of Primary Alcohols to Aldehydes under Solvent-Free Conditions

A significant challenge in the oxidation of primary alcohols is preventing the overoxidation of the initially formed aldehyde to a carboxylic acid. By adsorbing potassium permanganate onto silica gel, its reactivity is moderated, allowing for the selective synthesis of aldehydes. rsc.org Research has demonstrated that this reagent, under solvent-free conditions at room temperature with simple shaking, can efficiently oxidize various primary alcohols to their corresponding aldehydes in high yields, typically within an hour. rsc.org

The use of a solid support like silica gel is crucial. It provides a heterogeneous reaction medium, and in some cases, the use of supports like alumina (B75360) has been shown to accelerate the rate of alcohol oxidation to be greater than that of the corresponding aldehyde, thus preventing overoxidation. rsc.org

Table 1: Oxidation of Primary Alcohols to Aldehydes with KMnO₄/Silica Gel

| Primary Alcohol | Product Aldehyde | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Benzyl (B1604629) alcohol | Benzaldehyde | 30 | 95 |

| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 30 | 96 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 25 | 98 |

| Cinnamyl alcohol | Cinnamaldehyde | 40 | 93 |

Note: Data compiled from studies on solvent-free oxidation using potassium permanganate on a solid support. rsc.orgnveo.org

Oxidation of Secondary Alcohols to Ketones

The oxidation of secondary alcohols to ketones is generally a more straightforward transformation as ketones are less susceptible to overoxidation than aldehydes. Potassium permanganate on silica gel is a highly effective reagent for this purpose, providing excellent yields under mild, solvent-free conditions. rsc.org The reactions are often rapid and clean, simplifying the work-up procedure to simple filtration and solvent evaporation. rsc.org

Table 2: Oxidation of Secondary Alcohols to Ketones with KMnO₄/Silica Gel

| Secondary Alcohol | Product Ketone | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Cyclohexanol | Cyclohexanone | 30 | 95 |

| 2-Heptanol | 2-Heptanone | 60 | 93 |

| Diphenylmethanol | Benzophenone | 20 | 98 |

| 4-Phenyl-2-butanol | 4-Phenyl-2-butanone | 50 | 94 |

Note: Data compiled from studies on solvent-free oxidation using potassium permanganate on a solid support. rsc.orgrsc.org

Chemoselectivity in the Presence of Other Functional Groups

A key advantage of using this compound is its enhanced chemoselectivity. While potassium permanganate in solution is a powerful oxidant that can react with a wide range of functional groups, including alkenes, alkynes, and aldehydes, its reactivity is tempered when supported on silica gel. pkusz.edu.cn This allows for the selective oxidation of alcohols in the presence of other sensitive moieties.

For instance, unsaturated alcohols can be selectively oxidized to the corresponding unsaturated aldehydes or ketones without cleavage of the carbon-carbon double bond. nveo.org This is a valuable transformation in the synthesis of natural products and fragrances. The solid support provides a reaction environment that enhances selectivity and simplifies the isolation of the desired product. researchgate.net

Oxidative Cleavage Reactions

This compound also serves as an effective reagent for the cleavage of certain double bonds, particularly carbon-nitrogen double bonds. This application is crucial for the deprotection of carbonyl compounds.

Cleavage of Carbon-Nitrogen Double Bonds (e.g., α-sulfinyl oximes, α-sulfinyl hydrazones, semicarbazones, phenylhydrazones, oximes)

The regeneration of carbonyl compounds from their nitrogenous derivatives like oximes, hydrazones, and semicarbazones is a common and important step in organic synthesis. Wet silica-supported potassium permanganate has been shown to be an inexpensive and efficient reagent for the conversion of semicarbazones and phenylhydrazones to the corresponding carbonyl compounds under solid-state conditions. researchgate.net

This methodology has been extended to the cleavage of oximes, providing a convenient procedure for the regeneration of aldehydes and ketones in high yields (80-96%) under heterogeneous conditions at room temperature. rsc.org Furthermore, wet silica-supported potassium permanganate can be used for the conversion of α-sulfinyl oximes and α-sulfinyl hydrazones into the corresponding α-keto sulfoxides with high yields and high enantiomeric purity under solvent-free conditions. acs.org

Table 3: Oxidative Cleavage of C=N Bonds with Wet KMnO₄/Silica Gel

| Substrate | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Benzophenone oxime | Benzophenone | 15 | 96 |

| Acetophenone oxime | Acetophenone | 15 | 94 |

| Cyclohexanone oxime | Cyclohexanone | 10 | 95 |

| Benzaldehyde Phenylhydrazone | Benzaldehyde | 5 | 98 |

Note: Data compiled from studies on the oxidative cleavage of C=N bonds using wet this compound under solvent-free or heterogeneous conditions. researchgate.netrsc.org

Oxidation of α,β-Unsaturated Carbonyls to Vicinal Tricarbonyls

The synthesis of vicinal tricarbonyl compounds from α,β-unsaturated carbonyls is a valuable transformation. While permanganate oxidation has been successfully employed for this purpose, current research indicates that this reaction is typically carried out using potassium permanganate under phase-transfer conditions, often with the addition of acetic acid to enhance the oxidant's ability. rsc.org In these reported methods, silica gel is used during the work-up phase for the purification of the product rather than as a solid support for the potassium permanganate reagent itself. There is a lack of specific literature detailing the use of "this compound" as the direct reagent for the oxidation of α,β-unsaturated carbonyls to vicinal tricarbonyls.

Oxidation of Sulfur and Selenium Containing Organic Compounds

Potassium permanganate on a solid support is an effective system for the oxidation of organosulfur and organoselenium compounds. The support modifies the reactivity of the permanganate, often leading to high yields and selectivity. nveo.orgmdma.ch

Conversion of Sulfides to Sulfoxides and Sulfones

The oxidation of sulfides is a fundamental transformation in organic synthesis, yielding sulfoxides and sulfones, which are important intermediates and building blocks. While many reagents can achieve this, controlling the oxidation state can be challenging. Heterogeneous permanganate reagents have proven effective for the complete oxidation of sulfides to sulfones. mdma.ch

Research has shown that a mixture of potassium permanganate and copper(II) sulfate (B86663) pentahydrate, a related heterogeneous system, can quantitatively convert various alkyl and aryl sulfides into their corresponding sulfones. mdma.ch The reactions are typically performed under solvent-free conditions or in inert solvents like hexane. This method avoids the formation of sulfoxide (B87167) intermediates, proceeding directly to the sulfone. mdma.ch The addition of alumina to the solid support has been noted to increase the reaction rates without necessarily changing the yield. mdma.ch

Table 1: Oxidation of Sulfides to Sulfones with Supported Potassium Permanganate

| Sulfide Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Di-n-butyl sulfide | Di-n-butyl sulfone | 98 | Solvent-free, 25°C, 1h |

| Diphenyl sulfide | Diphenyl sulfone | 96 | Solvent-free, 25°C, 1h |

| Benzyl phenyl sulfide | Benzyl phenyl sulfone | 97 | Solvent-free, 25°C, 1.5h |

Data sourced from solvent-free oxidations using KMnO4/CuSO4·5H2O. mdma.ch

Oxidation of Selenides to Selenones

Analogous to the oxidation of sulfides, selenides can be efficiently oxidized to their corresponding selenones using supported potassium permanganate systems. This transformation is valuable as selenones are useful reagents in organic synthesis. The use of a heterogeneous mixture of potassium permanganate and copper(II) sulfate pentahydrate has been successfully applied to the oxidation of diaryl selenides. For instance, diphenyl selenide (B1212193) is converted into diphenyl selenone in good yield when refluxed in n-hexane with this reagent mixture. mdma.ch

Oxidative Deprotection Strategies

Protecting groups are essential tools in multistep organic synthesis. The development of mild and selective methods for their removal is crucial. Potassium permanganate supported on silica or alumina has emerged as a valuable reagent for the oxidative deprotection of various functional groups, often under solvent-free conditions which align with the principles of green chemistry. nveo.orgresearchgate.net

This solid-supported reagent effectively cleaves trimethylsilyl (B98337) (TMS) ethers, tetrahydropyranyl (THP) ethers, and ethylene (B1197577) acetals to regenerate the corresponding carbonyl compounds. nveo.orgresearchgate.net A notable feature of this methodology is its simplicity and the ease of product isolation, typically requiring only filtration to remove the spent oxidant followed by solvent evaporation. mdma.ch

In a typical procedure, the protected compound is mixed with potassium permanganate on a solid support and ground in a mortar with a pestle or stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). researchgate.net

Table 2: Oxidative Deprotection of Ethers and Acetals with Supported KMnO₄

| Substrate Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Trimethylsilyl Ether | Benzoin trimethylsilyl ether | Benzoin | 94 |

| Tetrahydropyranyl Ether | Benzoin tetrahydropyranyl ether | Benzoin | 92 |

| Ethylene Acetal | Benzophenone ethylene ketal | Benzophenone | 95 |

| Ethylene Acetal | Cyclohexanone ethylene ketal | Cyclohexanone | 92 |

Data sourced from deprotection reactions using KMnO4 supported on alumina under solvent-free conditions. researchgate.net

Furthermore, potassium permanganate has been utilized for the chemoselective deprotection of acetates. rsc.org A catalytic amount of KMnO₄ can facilitate deacetylation under ambient conditions. When used in stoichiometric amounts, the reagent can perform a one-pot deacetylation-oxidation sequence, converting benzyl acetates directly into the corresponding aromatic aldehydes without over-oxidation to carboxylic acids. rsc.org

Asymmetric Synthesis Applications of Supported Permanganate

While potassium permanganate itself is an achiral reagent, its application in asymmetric synthesis can be achieved by using it in conjunction with chiral auxiliaries or catalysts in a heterogeneous or phase-transfer system. These methods allow for the transfer of chirality to the substrate, leading to the formation of enantiomerically enriched products.

A significant application is in the asymmetric dihydroxylation (AD) of alkenes, which provides a desirable alternative to osmium-based reagents. rsc.org Permanganate dihydroxylation catalyzed by a chiral cation, such as a cinchoninium derivative, under phase-transfer conditions can produce chiral vicinal diols with moderate to good yields and high enantioselectivities (up to 98% ee). rsc.org This approach has been successfully applied to various enoates, including tetrasubstituted ones, which are challenging substrates for other AD systems. rsc.org The chiral cation and the permanganate anion form a chiral oxidizing species in the organic phase, which directs the facial selectivity of the dihydroxylation reaction.

Another innovative use of this strategy is the catalytic asymmetric oxidative cyclization of 1,4-dienoates. rsc.org Controlled by chiral quaternary ammonium (B1175870) salts, permanganate oxidation can induce an endo,exo-type cyclization to provide direct access to trans-2,5-disubstituted chiral tetrahydrofuran (B95107) rings with high enantioselectivities. This demonstrates how a supported or phase-transfer permanganate system can be harnessed to construct complex chiral molecules. rsc.org

Environmental Remediation and Materials Science Applications of Silica Gel Supported Permanganate Systems

Groundwater Contaminant Degradation

The in-situ chemical oxidation (ISCO) of groundwater contaminants using potassium permanganate (B83412) is a widely adopted remediation strategy. researchgate.net However, conventional methods involving the injection of aqueous permanganate solutions can be inefficient due to rapid consumption of the oxidant and poor distribution in the subsurface. researchgate.net The development of silica (B1680970) gel-supported permanganate systems, particularly Slow-Release Permanganate Gels (SRPG), addresses these limitations by providing a sustained release of the oxidant, leading to more effective and prolonged treatment of contaminant plumes. researchgate.netmdpi.comresearchgate.net

Remediation of Dense Nonaqueous Phase Liquids (DNAPLs), e.g., Trichloroethylene (B50587) (TCE)

Dense nonaqueous phase liquids (DNAPLs), such as trichloroethylene (TCE), are a significant source of persistent groundwater contamination. researchgate.netmdpi.com Potassium permanganate is a powerful oxidant capable of degrading TCE into harmless products. mdpi.comresearchgate.net The use of silica gel as a support for potassium permanganate allows for the creation of a reactive barrier that can effectively treat TCE plumes. osti.gov In a pilot-scale study, the application of a Slow-Release Permanganate Gel (SRPG) resulted in a 75% reduction in trichloroethylene concentrations within six months. researchgate.netjournalcjast.com The permanganate released from the gel oxidizes TCE, and experimental observations show that 1.56–1.78 moles of permanganate are consumed per mole of TCE oxidized. acs.org This indicates a nearly complete dechlorination of the TCE molecule. acs.org

The effectiveness of TCE degradation is influenced by the molar ratio of potassium permanganate to TCE. researchgate.net While higher initial permanganate concentrations lead to a faster removal rate of DNAPL TCE, the controlled release from a silica gel matrix ensures a sustained, long-term reaction. acs.org This slow-release mechanism is more effective than aqueous solution injections for TCE degradation. osti.gov

Optimization of Gelation and Release Dynamics in Saturated Porous Media

The performance of SRPG systems is critically dependent on their gelation and release characteristics within the subsurface. mdpi.comresearchgate.net Research has focused on optimizing these properties by manipulating the composition of the gel. The gelation process can be delayed by adjusting the concentration of potassium permanganate, which is crucial for allowing the gel to spread adequately before solidifying. mdpi.comresearchgate.net

The silica content within the gel also plays a significant role. While it has a minimal effect on the initial gelation lag time and the rate of permanganate release, it directly influences the duration of the release. mdpi.comresearchgate.net Increasing the silica concentration can facilitate gelation and extend the period over which permanganate is released. researchgate.net Temperature is another critical factor, with lower temperatures increasing the gelation lag time and the duration of permanganate release. nih.gov This allows for better injectability and a wider distribution of the gel barrier. nih.gov

| Parameter | Effect on Gelation | Effect on Permanganate Release | Reference |

|---|---|---|---|

| Potassium Permanganate Concentration | Higher concentration can accelerate gelation, while manipulation can delay it. | Influences the initial release rate. | mdpi.com, researchgate.net |

| Silica Content | Higher silica content can provide resistance to dilution and enhance gelling properties. | Influences the duration of permanganate release. | mdpi.com, researchgate.net |

| Temperature | Lower temperatures increase the gelation lag time. | Lower temperatures increase the release duration. | nih.gov |

Enhanced Lateral Spread of Oxidant Plumes

A significant advantage of using SRPG systems is the enhanced lateral spread of the oxidant in the subsurface. mdpi.comresearchgate.net When a pure potassium permanganate solution is injected, it tends to follow preferential flow paths, leading to uneven distribution. In contrast, the presence of colloidal silica in the SRPG solution enhances the lateral dispersion of the permanganate. mdpi.comresearchgate.net This results in a wider and more uniform treatment zone. Flow tank tests have demonstrated that SRPGs achieve a greater lateral spread and a more prolonged release of the oxidant compared to pure potassium permanganate solutions under similar conditions. mdpi.comresearchgate.net This improved spatial distribution is a key factor in the successful remediation of contaminant plumes. researchgate.netjournalcjast.com

Post-Harvest Preservation and Ethylene (B1197577) Scavenging Technology

Ethylene is a plant hormone that plays a crucial role in the ripening and senescence of fruits and vegetables. acs.org Controlling ethylene levels in storage environments is essential for extending the shelf life of fresh produce. nih.gov Potassium permanganate is a potent oxidizing agent that can effectively remove ethylene gas from the surrounding atmosphere. acs.orgnih.gov When supported on a porous material like silica gel, its efficiency as an ethylene scavenger is significantly enhanced. nih.gov

Mitigation of Ethylene Evolution in Stored Fruits and Vegetables

Potassium permanganate impregnated on silica gel is widely used to mitigate the effects of ethylene in stored produce. researchgate.netresearchgate.net The potassium permanganate oxidizes ethylene to carbon dioxide and water, thereby removing it from the storage atmosphere. nih.gov This process is visually indicated by a color change of the permanganate from purple to brown as it is reduced to manganese dioxide. nih.govnih.gov Silica gel serves as an ideal carrier due to its high surface area, which maximizes the contact between ethylene gas and the potassium permanganate. nih.gov

The application of potassium permanganate on silica gel has been shown to be effective in preserving the quality of various fruits and vegetables. For instance, in studies with mangoes, this treatment reduced weight loss, color change, and ethylene production, while maintaining firmness. researchgate.netresearchgate.net Similarly, for bananas, it effectively slowed down ripening and senescence, thereby extending their shelf life. nih.gov The use of these scavengers in packaging can delay ripening and reduce spoilage, leading to significant reductions in post-harvest losses. researchgate.net

| Produce | Observed Effects | Reference |

|---|---|---|

| Mango | Reduced weight loss, color change, O2 consumption, CO2 and ethylene production; maintained firmness and total soluble solids. | researchgate.net, researchgate.net |

| Banana | Reduced metabolism, preserved titratable acidity and color, low weight loss rate, and low total soluble solids for 19 days. | nih.gov |

| Cantaloupe Fruits and Carrot Roots | Reduced weight loss, color change, O2 consumption, CO2 and ethylene production; maintained firmness and total soluble solids. | researchgate.net |

Extension of Shelf Life and Quality Attributes of Horticultural Products

Potassium permanganate supported on silica gel is a widely utilized system for extending the postharvest life of horticultural products. wcwc.ca This is achieved by effectively scavenging ethylene, a plant hormone that accelerates the ripening and senescence processes. nveo.orgresearchgate.net The use of potassium permanganate in conjunction with a porous carrier like silica gel creates a synergistic system that physically adsorbs and chemically oxidizes ethylene. proquest.com

Research has demonstrated the efficacy of this system across a variety of fruits and vegetables. For instance, a mixture of potassium permanganate and silica gel was found to be the most effective treatment for cantaloupes and carrots, significantly reducing weight loss, color change, oxygen consumption, and the production of carbon dioxide and ethylene. districtofmackenzie.ca This treatment maintained firmness and total soluble solids, ultimately delaying ripening and preventing the development of bitterness in carrots over a 28-day storage period at 5°C. districtofmackenzie.ca Similarly, for mangoes, a scavenger prepared from 4% w/w KMnO₄ loaded on amorphous silica-alumina derived from sugar cane bagasse ash achieved 100% ethylene removal, thereby extending the fruit's shelf life. e3s-conferences.org In other studies, silica gel-permanganate combinations have been shown to preserve the postharvest quality of bitter gourd and bananas. mdma.ch The application of ethylene adsorber bags containing zeolite with KMnO₄ and silica gel also successfully extended the shelf life of red cayenne peppers. extension.org

The impact of these systems on key quality parameters is significant. They help in controlling the loss of weight and firmness, which are critical indicators of freshness. districtofmackenzie.ca By slowing down the metabolic processes associated with ripening, the visual and sensory attributes of the produce are maintained for a longer duration. nveo.orgdistrictofmackenzie.ca

Table 1: Effects of this compound on Horticultural Products

Horticultural Product Observed Effects Reference Cantaloupe & Carrot Reduced weight loss, color change, O₂ consumption, CO₂ and ethylene production; Maintained firmness and total soluble solids; Delayed ripening. wcwc.ca Mango Extended shelf life through 100% ethylene removal. nih.gov Nectarine Controlled loss in weight and firmness. wcwc.ca Bitter Gourd & Banana Preserved postharvest quality. e3s-conferences.org Red Cayenne Pepper Extended shelf life by adsorbing ethylene.

Mechanisms of Ethylene Adsorption and Oxidation by Permanganate-Silica Gel

The effectiveness of this compound as an ethylene scavenger stems from a dual-action mechanism that combines physical adsorption with chemical oxidation. proquest.com

Adsorption : The silica gel, being a highly porous material, provides a large surface area for the physical adsorption of ethylene gas (C₂H₄) from the surrounding atmosphere. researchgate.netnih.gov This initial step concentrates the ethylene molecules on the surface of the support material, bringing them into close contact with the oxidizing agent.

C₂H₄ + KMnO₄ → Intermediates → CO₂ + H₂O + MnO₂

While the final products are simple, the reaction can proceed through intermediates such as ethylene glycol, acetaldehyde, and acetic acid. nih.govnih.gov A key visual indicator of this reaction is the color change of the permanganate. As the purple permanganate ion (MnO₄⁻) is consumed, it is reduced to brown manganese dioxide (MnO₂), providing a simple way to gauge the remaining activity of the scavenger. e3s-conferences.org This synergistic effect, where the silica gel physically traps the ethylene and the potassium permanganate chemically destroys it, results in a highly efficient ethylene removal system. proquest.com

Manganese Removal from Water Systems

Catalytic Oxidation of Manganese in Drinking Water Treatment

Potassium permanganate is a strong oxidant widely used in drinking water treatment to remove dissolved manganese (Mn(II)). researchgate.netnih.gov The process involves the chemical oxidation of soluble Mn(II) into insoluble manganese dioxide (MnO₂), which can then be physically removed through sedimentation and filtration. wcwc.ca

The primary chemical reaction is: 3Mn²⁺ + 2KMnO₄ + 2H₂O → 5MnO₂↓ + 2K⁺ + 4H⁺

This reaction is effective over a broad range of temperatures and pH levels. districtofmackenzie.ca Research indicates that an optimal dosing ratio of potassium permanganate to manganese is critical for efficient removal; one study found that an addition ratio of 3.9 achieved a 98% removal efficiency for manganese. researchgate.nete3s-conferences.org

In many water treatment applications, this process is considered autocatalytic. The manganese dioxide (often referred to as manganese oxide, MnOx) produced during the reaction can deposit on filter media surfaces, such as sand or anthracite. districtofmackenzie.ca This MnO₂ coating then acts as a catalyst, accelerating the oxidation of further Mn(II) ions that come into contact with the filter bed. districtofmackenzie.ca While potassium permanganate is sometimes supported on materials like silica or alumina (B75360) for other chemical oxidations, in drinking water treatment, the catalysis typically relies on these in situ formed manganese dioxide coatings on existing filter media rather than on a pre-prepared silica-supported permanganate product. proquest.com

Adsorption Characteristics of in situ Formed Manganese Dioxide on Silica-Based Supports

The silica support provides a stable, high-surface-area backbone for the MnO₂ layer. The resulting composite material exhibits several key characteristics:

High Surface Area and Porosity : Silica gel itself is known for its large surface area. When coated with nanoporous manganese oxides, the effective surface area for adsorption is significantly enhanced.

Adsorptive Capacity : The manganese dioxide surface possesses a negative charge, which allows it to adsorb positively charged Mn(II) ions from the water. districtofmackenzie.ca This adsorption onto the filter media is a key removal mechanism, complementing direct oxidation and filtration.

Catalytic Activity : As mentioned previously, the MnO₂ surface also acts as a catalyst for the oxidation of the adsorbed Mn(II), continuously regenerating the active sites on the filter. districtofmackenzie.ca

Studies on silica-supported manganese oxides have confirmed their utility as effective adsorbents and catalysts, leveraging the porous structure of silica to disperse the active MnO₂ phase.

Soil Remediation and Nutrient Management

Cadmium Immobilization Mechanisms in Contaminated Soils

The application of silica-based materials, in conjunction with potassium permanganate, offers a promising approach for the remediation of cadmium (Cd)-contaminated soils. The primary goal is immobilization, which reduces the bioavailability of cadmium, thereby preventing its uptake by plants and entry into the food chain. The mechanisms are multifaceted, involving the distinct roles of both the silica support and the potassium permanganate.

The silica component contributes to immobilization through several pathways:

pH Modification : Soluble silicates can hydrolyze in the soil solution, leading to an increase in soil pH. researchgate.net This is a critical factor, as the mobility and bioavailability of cadmium generally decrease with increasing pH.

Adsorption and Coprecipitation : The high surface area of silica provides sites for the direct adsorption of Cd²⁺ ions. Furthermore, silicon can coprecipitate with cadmium, forming stable, less soluble metal-silicate complexes that effectively lock the cadmium in place. researchgate.net Soluble silicates can form gel-like metasilicic acid, which binds heavy metals. researchgate.net

The potassium permanganate component can enhance these effects:

Oxidation : As a strong oxidizing agent, KMnO₄ can alter the soil's redox environment. This can influence the speciation of cadmium and other soil elements, potentially leading to the formation of less soluble cadmium compounds. It can also oxidize soil organic matter, creating new adsorption sites for cadmium.

Ion Exchange : The potassium (K⁺) ions released from the compound can participate in cation exchange processes within the soil matrix, which can influence the binding and release of Cd²⁺ ions from soil colloids.

Together, the system works to transform cadmium into more stable and less bioavailable forms within the soil, reducing its potential for environmental and health risks. researchgate.net

Table of Chemical Compounds

Synergistic Enhancement of Soil Potassium Fertility through Ion Exchange

Silica gel-supported potassium permanganate systems represent an innovative approach to enhancing soil fertility by providing a controlled release of potassium, a crucial macronutrient for plant growth. The synergy between the silica gel carrier and the potassium permanganate arises from a dual-function mechanism that not only releases potassium ions (K⁺) but also generates manganese oxides, which possess their own beneficial properties for soil chemistry. The primary mechanism governing the release of potassium into the soil solution is ion exchange.

When the silica gel-potassium permanganate composite is introduced into the soil, the potassium ions from the permanganate salt are gradually released. These positively charged K⁺ ions enter the soil solution and participate in cation exchange processes at the surfaces of clay minerals and organic matter. nih.gov Soil colloids typically have a net negative charge and hold onto various cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and hydrogen (H⁺). The introduction of a high concentration of K⁺ ions from the supported permanganate system can drive the exchange of these resident cations for potassium, thereby increasing the concentration of plant-available potassium in the soil. nih.gov

Detailed research on analogous systems, such as potassium permanganate-modified rice straw, demonstrates the profound impact of this mechanism. nih.gov In these studies, the application of the modified material led to a significant increase in soil potassium content. The primary mechanism for this enhancement was identified as cation exchange, where K⁺ ions from the permanganate treatment were exchanged with other cations in the soil matrix. nih.gov

The reduction of the permanganate ion (MnO₄⁻) during its interaction with soil components results in the in-situ formation of manganese oxides (e.g., manganese dioxide, MnO₂). These freshly precipitated manganese oxides have a high surface area and their own cation exchange capacity, further contributing to the soil's ability to retain and supply essential nutrients. This dual action—the direct release of K⁺ via ion exchange and the formation of a soil-conditioning manganese oxide byproduct—constitutes the synergistic effect that enhances soil potassium fertility beyond what would be expected from a simple application of a potassium salt. nih.govacs.org

The effectiveness of this ion exchange-based delivery system is highlighted by the substantial increases in soil potassium levels observed in studies. For instance, the incorporation of a potassium permanganate-modified biomaterial into soil resulted in dramatic increases in potassium content. nih.gov